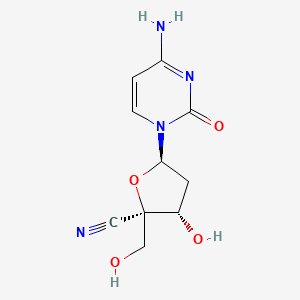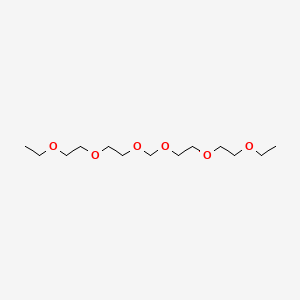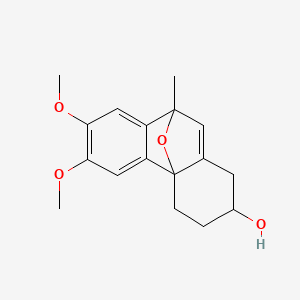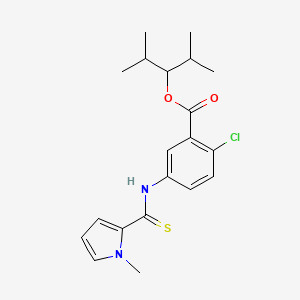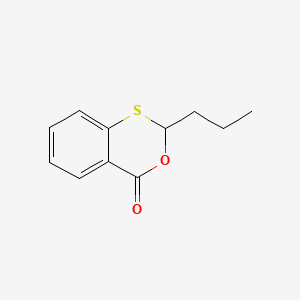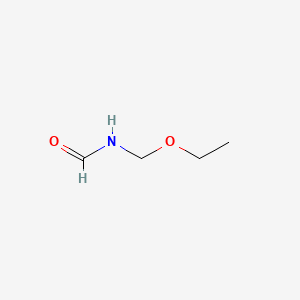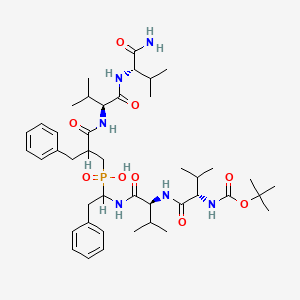
Ethyl 3-(diethylcarbamoyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 406739 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a class of molecules known for their ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of NSC 406739 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups that confer the compound’s unique properties. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Common techniques include:
Chemical synthesis: Utilizing reagents and catalysts to facilitate the formation of the compound.
Purification processes: Such as recrystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
NSC 406739 undergoes various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Involving reducing agents that convert the compound to its reduced form.
Substitution: Where functional groups in the compound are replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substituting agents: Including halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in NSC 406739.
Applications De Recherche Scientifique
NSC 406739 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of NSC 406739 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular behavior. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream signaling events. This modulation can result in therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation.
Comparaison Avec Des Composés Similaires
NSC 406739 can be compared to other compounds with similar structures or functions. Some of these similar compounds include:
NSC 725776: Another compound known for its interaction with topoisomerase I, used in cancer research.
NSC 724998: Similar in structure and function, also studied for its anticancer properties.
What sets NSC 406739 apart is its unique combination of functional groups and its specific interactions with biological targets, which may confer distinct therapeutic advantages or applications in research.
Propriétés
Numéro CAS |
7497-63-4 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
ethyl 4-(diethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C10H19NO3/c1-4-11(5-2)9(12)7-8-10(13)14-6-3/h4-8H2,1-3H3 |
Clé InChI |
ILXMMLXNGGTPIM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



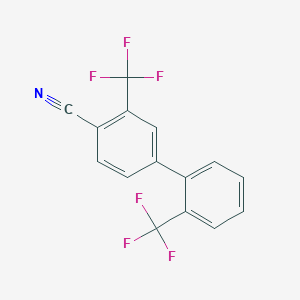
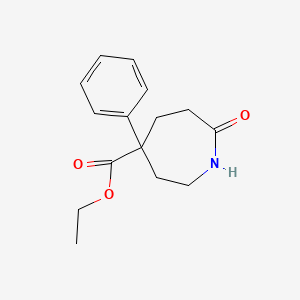

![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
